Brevinin-1RTa is a member of the brevinin superfamily of antimicrobial peptides, which are primarily derived from the skin secretions of certain frog species. These peptides are known for their broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria. Brevinin-1RTa has garnered attention due to its potential applications in medicine and biotechnology, especially in the development of new antimicrobial agents.
Brevinin-1RTa is isolated from the skin secretions of the Rana tigrina species, commonly known as the Indian bullfrog. The extraction process typically involves collecting skin secretions followed by purification techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) to confirm its structure and purity .
Brevinin-1RTa belongs to the class of antimicrobial peptides known as brevinins, which are characterized by their cationic nature and ability to disrupt microbial membranes. These peptides are classified based on their amino acid sequences and structural features, which contribute to their biological activity .
The synthesis of Brevinin-1RTa can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a laboratory setting. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
Brevinin-1RTa exhibits a characteristic structure typical of antimicrobial peptides, which often includes an α-helical conformation. This structural feature is crucial for its interaction with microbial membranes.
The primary sequence of Brevinin-1RTa has been identified as follows:
This sequence contains several hydrophobic residues that facilitate membrane interaction and disruption, which are critical for its antimicrobial activity .
Brevinin-1RTa's mechanism of action primarily involves its interaction with bacterial membranes, leading to membrane destabilization and cell lysis. The peptide's cationic nature allows it to bind electrostatically to negatively charged components of bacterial membranes.
The mechanism by which Brevinin-1RTa exerts its antimicrobial effects involves several key steps:
Research indicates that Brevinin-1RTa demonstrates significant potency against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimal hemolytic effects on mammalian cells at effective concentrations .
Brevinin-1RTa is typically a small peptide with a molecular weight around 3,000 Da. Its solubility in aqueous solutions makes it suitable for biological applications.
The chemical properties include:
Relevant physicochemical properties can be predicted using software tools that analyze peptide sequences for hydrophobicity, charge distribution, and potential secondary structures .
Brevinin-1RTa has potential applications in various fields:
Amphibian skin serves as a primary immunological barrier against pathogens in microbially dense habitats. Granular glands synthesize and secrete complex cocktails of bioactive molecules, including antimicrobial peptides (AMPs), which provide rapid, broad-spectrum defense against bacteria, fungi, and viruses. These peptides target microbial membranes through electrostatic interactions with anionic phospholipids, disrupting membrane integrity via "barrel-stave" or "carpet-like" mechanisms [1]. Unlike adaptive immune components, AMPs act within minutes of pathogen exposure, representing a crucial evolutionary strategy for survival in polluted or pathogen-rich aquatic environments. The discovery of magainins from Xenopus laevis in the 1980s ignited scientific interest in amphibian AMPs, revealing over 300 Brevinin-family peptides to date [1] [5].
Amolops ricketti (South China torrent frog) inhabits fast-flowing streams in subtropical and tropical montane regions of southern China. This rheophilic anuran faces constant microbial exposure from aquatic pathogens, driving potent AMP diversification. Brevinin-1RTa was first isolated from its skin secretions in 2012 alongside four other novel peptides (Brevinin-1RTb/c, Brevinin-2RTa/b) [5] [10]. The species’ ecological niche—characterized by high humidity, organic debris, and limited mobility—creates selective pressure for membrane-targeting antimicrobials that resist enzymatic degradation. Specimens collected in Guangxi Province revealed AMP precursors in skin-derived cDNA libraries, confirming in vivo production [7] [10]. This frog belongs to the species-rich Amolops genus (45+ species), but fewer than 10% have been screened for AMPs, highlighting A. ricketti as a critical bioresource [10].
Brevinin-1 peptides share a conserved architecture: a hydrophobic N-terminal domain (typically 24 residues) with a frequent "FLP" motif, and a C-terminal cyclic heptapeptide ("Rana box") formed by a disulfide bridge between Cys¹⁸ and Cys²⁴ [1] [8]. Despite low sequence conservation (<30% identity across species), key residues remain invariant: Ala⁹, Cys¹⁸, Lys²³, and Cys²⁴ in Brevinin-1 [1]. Functional diversification arises from amino acid substitutions in the amphipathic helix, modulating hydrophobicity, charge, and membrane selectivity. While most Brevinin-1 peptides exhibit broad antibacterial activity, some isoforms (e.g., Brevinin-2R) demonstrate selective anticancer effects [1]. Brevinin-1RTa exemplifies this divergence, showing preferential activity against Gram-positive bacteria despite belonging to a family typically active against both Gram-types [5] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5